molecular formula C10H10ClN3 B13317678 1-(3-Chloroprop-2-en-1-yl)-1H-indazol-6-amine

1-(3-Chloroprop-2-en-1-yl)-1H-indazol-6-amine

Cat. No.: B13317678
M. Wt: 207.66 g/mol
InChI Key: PGPWYOBHPYASFQ-DAFODLJHSA-N
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Description

1-(3-Chloroprop-2-en-1-yl)-1H-indazol-6-amine is a chemical compound with a unique structure that includes an indazole ring substituted with a chloropropenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloroprop-2-en-1-yl)-1H-indazol-6-amine typically involves the reaction of indazole derivatives with chloropropenyl reagents under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloroprop-2-en-1-yl)-1H-indazol-6-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloropropenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in DMF.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

1-(3-Chloroprop-2-en-1-yl)-1H-indazol-6-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Chloroprop-2-en-1-yl)-1H-indazol-6-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for certain biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloroprop-2-en-1-yl)-1H-indol-4-amine
  • O-(3-chloroprop-2-en-1-yl)hydroxylamine hydrochloride

Uniqueness

1-(3-Chloroprop-2-en-1-yl)-1H-indazol-6-amine is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

Molecular Formula

C10H10ClN3

Molecular Weight

207.66 g/mol

IUPAC Name

1-[(E)-3-chloroprop-2-enyl]indazol-6-amine

InChI

InChI=1S/C10H10ClN3/c11-4-1-5-14-10-6-9(12)3-2-8(10)7-13-14/h1-4,6-7H,5,12H2/b4-1+

InChI Key

PGPWYOBHPYASFQ-DAFODLJHSA-N

Isomeric SMILES

C1=CC2=C(C=C1N)N(N=C2)C/C=C/Cl

Canonical SMILES

C1=CC2=C(C=C1N)N(N=C2)CC=CCl

Origin of Product

United States

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